3,5-Diaminophenylboronic acid

描述

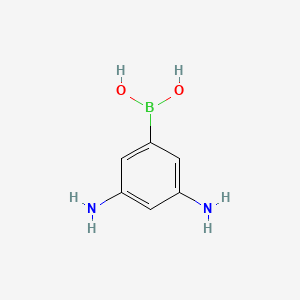

3,5-Diaminophenylboronic acid is an organic compound with the molecular formula C₆H₉BN₂O₂ It is a boronic acid derivative characterized by the presence of two amino groups at the 3 and 5 positions on the phenyl ring, along with a boronic acid functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diaminophenylboronic acid typically involves the reaction of 3,5-dinitrophenylboronic acid with reducing agents to convert the nitro groups to amino groups. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as tin(II) chloride in hydrochloric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the sensitive boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

化学反应分析

Types of Reactions

3,5-Diaminophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

Reduction: The boronic acid group can be reduced to a borane derivative.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Reagents like lithium aluminum hydride or diborane.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 3,5-Dinitrophenylboronic acid.

Reduction: 3,5-Diaminophenylborane.

Substitution: Various amide and sulfonamide derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

3,5-Diaminophenylboronic acid serves as a crucial building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The compound's ability to form stable boron-nitrogen bonds enhances its utility in creating advanced materials and pharmaceuticals .

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds for complex organic molecule synthesis. |

| Boronic Acid Derivatives | Used to create various boron-containing drugs and materials. |

Biological Applications

Enzyme Activity Probes

In biological research, this compound is employed as a probe to study enzyme activity. Its boronic acid group can reversibly bind to diols found in carbohydrates, making it useful for sensing applications and enzyme inhibition studies. This property is particularly valuable in developing diagnostics and therapeutic agents.

Drug Development

The compound has been investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. The efficacy of this compound in this context is being explored due to its favorable pharmacokinetics and biocompatibility .

| Biological Application | Description |

|---|---|

| Enzyme Activity Probes | Reversible binding to diols for sensing and inhibition studies. |

| Boron Neutron Capture Therapy | Targeted cancer treatment utilizing boron compounds. |

Medical Applications

Cancer Treatment

Research has indicated that this compound may play a role in developing novel anticancer agents. Its structural properties allow it to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound exhibit significant anti-cancer activity against several human cancer cell lines .

| Medical Application | Description |

|---|---|

| Anticancer Agents | Potential use in developing drugs targeting cancer cells effectively. |

Material Science

Nanomaterials and Polymers

The compound's ability to form stable boron-nitrogen bonds makes it useful in the production of advanced materials, including polymers and nanomaterials. These materials are utilized in various applications such as drug delivery systems and self-healing materials due to their unique mechanical properties .

| Material Science Application | Description |

|---|---|

| Nanomaterials Production | Creation of nanostructured materials for various applications. |

| Self-Healing Polymers | Utilized in developing materials with self-repairing capabilities. |

Case Studies

-

Enzyme Inhibition Studies

A study demonstrated that this compound could effectively inhibit certain enzymes by binding to their active sites through the boronic acid moiety. This approach is instrumental in drug discovery processes aimed at identifying new therapeutic agents. -

Boron Neutron Capture Therapy

Research into the application of this compound in boron neutron capture therapy showed promising results in selectively targeting tumor cells while minimizing damage to surrounding healthy tissues. -

Development of Self-Healing Materials

The integration of this compound into polymer matrices has led to the creation of self-healing materials that can recover from physical damage autonomously within minutes at room temperature.

作用机制

The mechanism of action of 3,5-Diaminophenylboronic acid involves its interaction with various molecular targets through its boronic acid and amino functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The amino groups can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

相似化合物的比较

Similar Compounds

3,4-Diaminophenylboronic acid: Similar structure but with amino groups at the 3 and 4 positions.

3,5-Dimethoxyphenylboronic acid: Contains methoxy groups instead of amino groups.

Phenylboronic acid: Lacks amino groups, only has the boronic acid functional group.

Uniqueness

3,5-Diaminophenylboronic acid is unique due to the presence of two amino groups, which significantly enhance its reactivity and versatility in chemical synthesis and biological applications. The combination of boronic acid and amino functionalities allows for a broader range of reactions and interactions compared to its analogs.

生物活性

3,5-Diaminophenylboronic acid (DAPBA) is a boronic acid derivative that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 136.94 g/mol

- CAS Number : 30418-59-8

DAPBA features two amino groups at the 3 and 5 positions of the phenyl ring, which enhances its reactivity and solubility in biological systems. The boronic acid moiety allows for specific interactions with biomolecules, making it a candidate for various therapeutic applications.

Anticancer Properties

Research has highlighted DAPBA's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. In vitro studies indicate that DAPBA exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

-

Mechanism of Action :

- DAPBA disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- The compound induces apoptosis in cancer cells, as evidenced by increased markers of programmed cell death.

- Case Study :

Vascular Disruption

DAPBA has also been identified as a vascular disrupting agent (VDA). VDAs target the tumor vasculature, leading to decreased blood supply and subsequent tumor necrosis.

- Research Findings :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DAPBA is essential for evaluating its therapeutic potential:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Not permeant.

- Cytochrome P450 Interaction : Inhibits CYP3A4, which may affect drug metabolism .

Safety Profile

Toxicological assessments indicate that while DAPBA has therapeutic potential, it also possesses some toxicity risks. Precautions include monitoring for potential adverse effects such as gastrointestinal irritation and allergic reactions.

Applications in Drug Development

The unique properties of DAPBA make it suitable for various applications:

-

Drug Design :

- DAPBA can serve as a scaffold for designing new anticancer agents through structural modifications.

- Its ability to form complexes with biomolecules opens avenues for targeted drug delivery systems.

- Nanotechnology :

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Significant inhibition of tubulin polymerization; cytotoxicity against MCF-7 and MDA-MB-231 cells |

| Vascular Disruption | Effective in reducing tumor blood supply; promising results in mouse models |

| Pharmacokinetics | High GI absorption; inhibits CYP3A4; not BBB permeant |

| Toxicological Profile | Potential gastrointestinal irritation; requires monitoring |

属性

IUPAC Name |

(3,5-diaminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQKYHBFROJAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717253 | |

| Record name | (3,5-Diaminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-16-7 | |

| Record name | (3,5-Diaminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。